2,3,4,5,6-Pentadeutero-L-phenylalanine

概要

説明

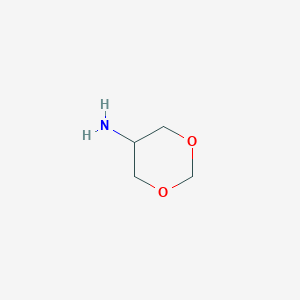

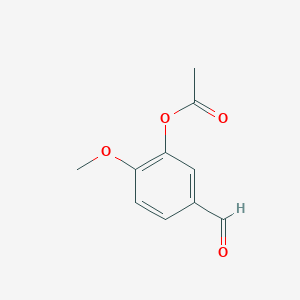

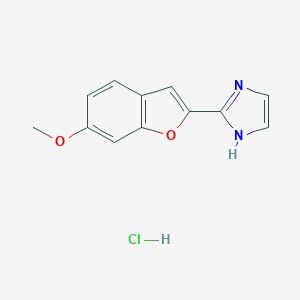

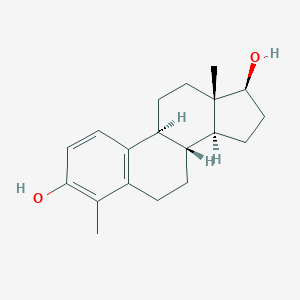

2,3,4,5,6-Pentadeutero-L-phenylalanine is a deuterated compound of L-phenylalanine . It has the molecular formula C9H11NO2 and a molecular weight of 170.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid .

Synthesis Analysis

The rate of release of deuterons into the body water from 2,3,4,5,6-pentadeutero-L-phenylalanine has been shown to be a valid measure of the activity of the phenylalanine hydroxylase system in vivo .Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The InChI for the compound is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D .Chemical Reactions Analysis

The compound is involved in the phenylalanine hydroxylase system in vivo . The rate of release of deuterons is linear for 60 to 90 min at a dose of 0.5 g/kg .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .科学的研究の応用

Internal Standard in Mass Spectrometry

L-Phenyl-d5-alanine can be used as an internal standard for the quantification of phenylalanine by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) . This allows for accurate and precise measurements of phenylalanine levels in various samples.

Metabolic Studies

Due to its deuterated nature, L-Phenyl-d5-alanine can be used in metabolic studies to track the metabolic pathways of phenylalanine . The deuterium atoms act as markers, allowing scientists to follow the compound’s journey through various metabolic processes.

Drug Development and Testing

L-Phenyl-d5-alanine can be used in the development and testing of new drugs . For example, it can be used to study the pharmacokinetics and pharmacodynamics of drugs that interact with phenylalanine or its metabolic pathways.

Nutritional Studies

In nutritional studies, L-Phenyl-d5-alanine can be used to investigate the role of phenylalanine in the diet . This can help researchers understand how dietary phenylalanine is metabolized and utilized by the body.

Synthesis of Derivatives

L-Phenyl-d5-alanine can be used as a precursor in the synthesis of various derivatives . These derivatives can have antibacterial, antifungal, and anticancer activity, making them potential candidates for drug development .

Preparation of Aspartame

L-Phenylalanine is used in the preparation of Aspartame, a low-calorie artificial sweetener . Therefore, L-Phenyl-d5-alanine could potentially be used in studies investigating the metabolism of Aspartame.

作用機序

Target of Action

L-Phenyl-d5-alanine, also known as L-Phenylalanine-d5, 2,3,4,5,6-Pentadeutero-L-phenylalanine, or (2H5)Phenylalanine, is a deuterated form of L-Phenylalanine . It primarily targets the same biological systems as L-Phenylalanine, which includes various enzymes and receptors involved in protein synthesis and metabolic pathways .

Mode of Action

The compound interacts with its targets in a similar manner to L-Phenylalanine. The presence of deuterium atoms (d) instead of hydrogen (h) can potentially influence the kinetics of these interactions . The deuterium atoms may slow down the rate of enzymatic reactions due to the kinetic isotope effect, which could lead to changes in the compound’s biological activity .

Biochemical Pathways

L-Phenyl-d5-alanine is involved in the same biochemical pathways as L-Phenylalanine. It plays a role in the biosynthesis of other amino acids and biogenic amines, and it is also a precursor for the synthesis of phenylpropanoids, a large family of plant secondary metabolites .

Pharmacokinetics

The pharmacokinetics of L-Phenyl-d5-alanine are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed to various tissues via the systemic circulation . The presence of deuterium atoms may affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties, potentially altering its bioavailability .

Result of Action

The molecular and cellular effects of L-Phenyl-d5-alanine’s action are likely to be similar to those of L-Phenylalanine, given their structural similarity. The presence of deuterium atoms could potentially lead to differences in the compound’s biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of L-Phenyl-d5-alanine . For instance, certain conditions may affect the compound’s stability or its interactions with target molecules .

特性

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HRVDQBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315572 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentadeutero-L-phenylalanine | |

CAS RN |

56253-90-8 | |

| Record name | L-Phenyl-d5-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenyl-d5-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (2H5)Phenylalanine?

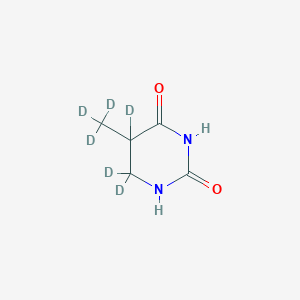

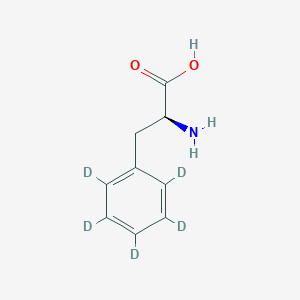

A1: The molecular formula of (2H5)Phenylalanine is C9H7D5NO2. Its molecular weight is 171.24 g/mol.

Q2: How is (2H5)Phenylalanine used to study protein synthesis?

A2: (2H5)Phenylalanine is introduced into the body, typically through intravenous infusion. As it is incorporated into newly synthesized proteins, researchers track its presence in tissue samples over time. This provides a direct measure of protein synthesis rates in specific organs or tissues [, , ].

Q3: Can (2H5)Phenylalanine be used to study protein breakdown?

A3: Yes, by combining (2H5)Phenylalanine with measurements of unlabeled phenylalanine, researchers can estimate the rate of protein breakdown. This is because the release of unlabeled phenylalanine from degraded proteins dilutes the enrichment of the labeled tracer in the body [, , ].

Q4: What types of tissues and organs have been studied using (2H5)Phenylalanine?

A4: (2H5)Phenylalanine has been used to study protein metabolism in a wide range of tissues, including skeletal muscle [, , ], liver [, ], heart [], and even specific cell types like lymphocytes [].

Q5: What have we learned about age-related changes in protein metabolism from studies using (2H5)Phenylalanine?

A5: Studies using (2H5)Phenylalanine have demonstrated that aging is associated with a blunted muscle protein synthetic response to protein ingestion and anabolic stimuli like insulin. This suggests that older adults may require a greater amount of protein or specific amino acid formulations to achieve the same muscle protein synthesis rates as younger adults [, ].

Q6: Can (2H5)Phenylalanine be used to assess the impact of different feeding strategies on protein metabolism?

A6: Yes, researchers have employed (2H5)Phenylalanine to compare the effects of various feeding modalities, such as continuous versus intermittent feeding, on protein synthesis and breakdown rates. These studies provide valuable insights into optimizing nutritional interventions for specific populations like preterm infants or critically ill patients [, ].

Q7: What are the limitations of using (2H5)Phenylalanine in metabolic research?

A7: While a powerful tool, the use of (2H5)Phenylalanine requires sophisticated analytical techniques like mass spectrometry to measure isotope enrichment accurately []. Furthermore, like all tracer studies, it is crucial to ensure appropriate tracer administration and consider potential recycling of the label within the body to obtain reliable results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)